![molecular formula C16H16BrNO B2383380 3-(4-Bromoanilino)-1-(4-methylphenyl)-1-propanone CAS No. 58154-00-0](/img/structure/B2383380.png)
3-(4-Bromoanilino)-1-(4-methylphenyl)-1-propanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Bromoanilino)-1-(4-methylphenyl)-1-propanone, also known as 4-Bromo-N-methyl-aniline, is a synthetic organic compound with a wide range of applications in the scientific research field. It is a colorless to pale yellow liquid that is highly soluble in water and has a low melting point. 4-Bromo-N-methyl-aniline is used as an intermediate in the synthesis of various compounds and has been studied for its potential in various applications.
Scientific Research Applications
3-(4-Bromoanilino)-1-(4-methylphenyl)-1-propanonethyl-aniline has been studied for its potential in various scientific research applications. It has been used in the synthesis of various compounds such as isocyanates, amides, and thioamides. It has also been used as a reagent in the synthesis of various pharmaceuticals, pesticides, and other organic compounds. 3-(4-Bromoanilino)-1-(4-methylphenyl)-1-propanonethyl-aniline has also been studied for its potential in the synthesis of polymers and other materials.
Mechanism of Action
3-(4-Bromoanilino)-1-(4-methylphenyl)-1-propanonethyl-aniline acts as an electrophile in organic reactions. It is capable of forming covalent bonds with nucleophiles such as amines, alcohols, and carboxylic acids. The reaction of 3-(4-Bromoanilino)-1-(4-methylphenyl)-1-propanonethyl-aniline with a nucleophile results in the formation of a new covalent bond between the two molecules. The reaction is usually catalyzed by a strong base such as sodium hydroxide or potassium hydroxide.
Biochemical and Physiological Effects
3-(4-Bromoanilino)-1-(4-methylphenyl)-1-propanonethyl-aniline has not been studied for its potential biochemical and physiological effects. It is not known to have any direct effects on the human body and is not believed to be toxic at normal concentrations. It is, however, important to note that 3-(4-Bromoanilino)-1-(4-methylphenyl)-1-propanonethyl-aniline is a synthetic organic compound and should be handled with care.
Advantages and Limitations for Lab Experiments
3-(4-Bromoanilino)-1-(4-methylphenyl)-1-propanonethyl-aniline has several advantages for use in laboratory experiments. It is a relatively inexpensive reagent and is widely available. It is also a relatively stable compound and can be stored for long periods of time without significant degradation. In addition, 3-(4-Bromoanilino)-1-(4-methylphenyl)-1-propanonethyl-aniline is highly soluble in water and has a low melting point which makes it easy to handle and use in laboratory experiments.
The main limitation of 3-(4-Bromoanilino)-1-(4-methylphenyl)-1-propanonethyl-aniline is its potential toxicity. It is important to handle and use 3-(4-Bromoanilino)-1-(4-methylphenyl)-1-propanonethyl-aniline with care and to follow all safety protocols when working with it. In addition, 3-(4-Bromoanilino)-1-(4-methylphenyl)-1-propanonethyl-aniline is a synthetic organic compound and should not be ingested or inhaled.
Future Directions
The potential applications of 3-(4-Bromoanilino)-1-(4-methylphenyl)-1-propanonethyl-aniline are numerous and there are many potential future directions for research. One potential direction is to further investigate its potential for use in the synthesis of various compounds and materials. In addition, further research could be done to investigate its potential for use in pharmaceuticals and pesticides. Another potential direction is to investigate its potential for use in the synthesis of polymers and other materials. Finally, further research could be done to investigate its potential biochemical and physiological effects.
Synthesis Methods
3-(4-Bromoanilino)-1-(4-methylphenyl)-1-propanonethyl-aniline is synthesized through a two-step process involving the reaction of aniline with bromoacetaldehyde and then the reaction of the resulting intermediate with an appropriate base. The first step involves the reaction of aniline with bromoacetaldehyde in the presence of a strong base such as sodium hydroxide or potassium hydroxide. The reaction of bromoacetaldehyde with aniline results in the formation of an intermediate which is then reacted with an appropriate base to form the desired 3-(4-Bromoanilino)-1-(4-methylphenyl)-1-propanonethyl-aniline.
properties
IUPAC Name |
3-(4-bromoanilino)-1-(4-methylphenyl)propan-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16BrNO/c1-12-2-4-13(5-3-12)16(19)10-11-18-15-8-6-14(17)7-9-15/h2-9,18H,10-11H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YOTBXRASDQGMCM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)CCNC2=CC=C(C=C2)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16BrNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Bromoanilino)-1-(4-methylphenyl)-1-propanone |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.